8-Phenylmethoxy-1,2-dihydronaphthalene
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Overview
Description
8-Phenylmethoxy-1,2-dihydronaphthalene is a chemical compound with the molecular formula C17H16O It is a derivative of 1,2-dihydronaphthalene, which is a partially hydrogenated form of naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenylmethoxy-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the nucleophilic addition of organometallic reagents to naphthalene derivatives. For example, the reaction of o-(alkynyl)benzaldehydes or o-(alkynyl)phenyl ketones with olefins in the presence of a copper catalyst (Cu(OTf)2) at elevated temperatures (80°C) in tetrahydrofuran (THF) can yield 1,2-dihydronaphthalene derivatives . Another method involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
8-Phenylmethoxy-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it back to its fully hydrogenated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield naphthoquinones, while reduction reactions can produce tetrahydronaphthalene derivatives.
Scientific Research Applications
8-Phenylmethoxy-1,2-dihydronaphthalene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: This compound and its derivatives can be used as fluorescent ligands for biological imaging and as probes for studying biological processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-Phenylmethoxy-1,2-dihydronaphthalene depends on its specific application. For example, as a fluorescent ligand, it interacts with target molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. In enzyme inhibition, it may bind to the active site of the enzyme, blocking its activity and preventing the substrate from accessing the catalytic site .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydronaphthalene: The parent compound of 8-Phenylmethoxy-1,2-dihydronaphthalene, which lacks the phenylmethoxy group.
Nafoxidene: A biologically active dihydronaphthalene derivative used as a fluorescent ligand for the estrogen receptor.
Cannabisins: Natural products isolated from Cannabis sativa that contain the dihydronaphthalene ring system.
Uniqueness
This compound is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with target molecules and provide additional functionalization sites for further modifications.
Properties
CAS No. |
432036-78-7 |
---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
8-phenylmethoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C17H16O/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-4,6-10,12H,5,11,13H2 |
InChI Key |
ZGDSLOOVQRVTIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
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